molecular formula C12H15F2NO2 B1676021 Manifaxine CAS No. 135306-39-7

Manifaxine

Cat. No.: B1676021
CAS No.: 135306-39-7
M. Wt: 243.25 g/mol
InChI Key: OZGPVYJHWWPEFT-RGNHYFCHSA-N
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Description

BW-1555U88, also known as 2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, is a chemical compound that has garnered interest due to its potential applications in medicinal chemistry. It is a selective inhibitor of norepinephrine uptake, making it a candidate for research in the treatment of conditions such as depression and attention deficit hyperactivity disorder (ADHD).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BW-1555U88 involves several key steps:

Industrial Production Methods

Industrial production methods for BW-1555U88 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This would involve scaling up the Grignard reaction, bromination, and cyclization steps, while ensuring stringent control over reaction conditions to maintain product consistency.

Chemical Reactions Analysis

Types of Reactions

BW-1555U88 undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

BW-1555U88 has several scientific research applications:

Mechanism of Action

BW-1555U88 exerts its effects by selectively inhibiting the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound targets norepinephrine transporters, blocking their function and thereby preventing the reabsorption of norepinephrine into presynaptic neurons .

Comparison with Similar Compounds

Similar Compounds

    Manifaxine (GW 320659): Another selective norepinephrine and dopamine reuptake inhibitor.

    Reboxetine: A selective norepinephrine reuptake inhibitor used clinically for depression.

    Atomoxetine: Used for ADHD, it selectively inhibits norepinephrine reuptake.

Uniqueness

BW-1555U88 is unique due to its specific chemical structure, which confers selective inhibition of norepinephrine uptake with potentially fewer side effects compared to other compounds. Its dual fluorination and morpholinol ring structure distinguish it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic profiles .

Properties

CAS No.

135306-39-7

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

IUPAC Name

(2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol

InChI

InChI=1S/C12H15F2NO2/c1-7-6-17-12(16,8(2)15-7)9-3-10(13)5-11(14)4-9/h3-5,7-8,15-16H,6H2,1-2H3/t7-,8+,12-/m1/s1

InChI Key

OZGPVYJHWWPEFT-RGNHYFCHSA-N

SMILES

CC1COC(C(N1)C)(C2=CC(=CC(=C2)F)F)O

Isomeric SMILES

C[C@@H]1CO[C@]([C@@H](N1)C)(C2=CC(=CC(=C2)F)F)O

Canonical SMILES

CC1COC(C(N1)C)(C2=CC(=CC(=C2)F)F)O

Appearance

Solid powder

Key on ui other cas no.

135306-42-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BW-1555U-88;  GW-320659;  1555U-88;  BW1555U88;  GW320659;  1555U88;  BW 1555U 88;  GW 320659;  1555U 88

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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